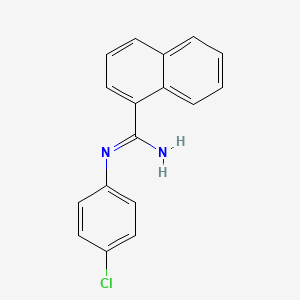
Trimethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . This compound is known for its applications in medicinal chemistry and has been studied for its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
- 1,4-Cyclohexanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
Uniqueness
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
2056-19-1 |
|---|---|
Fórmula molecular |
C17H22Cl4N2 |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H20Cl2N2.2ClH/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19;;/h1-4,6-9,20-21H,5,10-13H2;2*1H |
Clave InChI |
USAAVKOPISTKKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
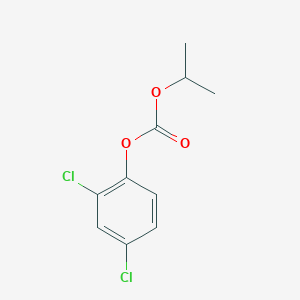

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
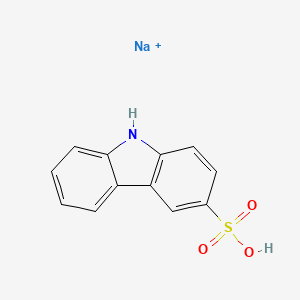
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
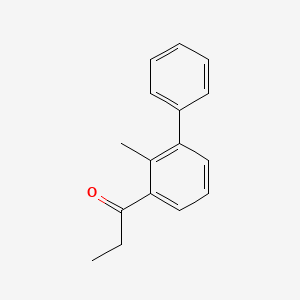
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
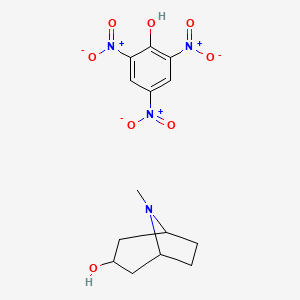
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
